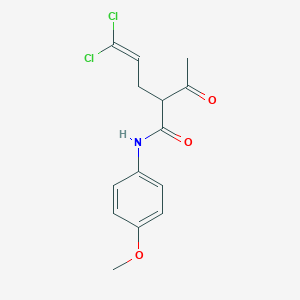
2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine, particularly in the field of cancer treatment.
Mecanismo De Acción
The mechanism of action of 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. By inhibiting this pathway, the compound induces apoptosis in cancer cells. Additionally, 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide has been found to induce oxidative stress in cancer cells, leading to cellular damage and death.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide has been found to exhibit anti-inflammatory and antioxidant effects. Research has shown that the compound can inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. Additionally, 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide has been found to have neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide for lab experiments is its high potency and selectivity towards cancer cells. Additionally, the compound is relatively easy to synthesize and purify. However, one limitation of 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide. One direction is to investigate the compound's potential as a treatment for neurodegenerative diseases, given its neuroprotective effects. Another direction is to explore the use of 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide in combination with other anti-cancer agents, potentially enhancing its cytotoxic effects. Finally, further research is needed to understand the compound's pharmacokinetics and toxicity in vivo, in order to determine its potential as a clinical drug candidate.
Conclusion
2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide is a promising compound for scientific research, particularly in the field of cancer treatment. Its high potency and selectivity towards cancer cells, as well as its anti-inflammatory, antioxidant, and neuroprotective effects, make it a candidate for further investigation. However, more research is needed to fully understand the compound's mechanism of action, pharmacokinetics, and toxicity in vivo.
Métodos De Síntesis
The synthesis of 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide involves the reaction of 4-methoxybenzaldehyde with 2,3-dichloroacrolein in the presence of a base catalyst, followed by the addition of acetyl chloride and ammonium acetate. The resulting product is then purified through recrystallization to obtain a white solid.
Aplicaciones Científicas De Investigación
2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide has been studied extensively for its potential as an anti-cancer agent. Research has shown that the compound exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO3/c1-9(18)12(7-8-13(15)16)14(19)17-10-3-5-11(20-2)6-4-10/h3-6,8,12H,7H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKZHJMBGRLQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC=C(Cl)Cl)C(=O)NC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)pent-4-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[4-(allyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4974624.png)
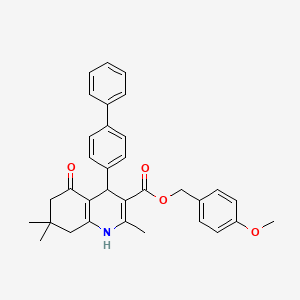
![2,2'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid](/img/structure/B4974634.png)
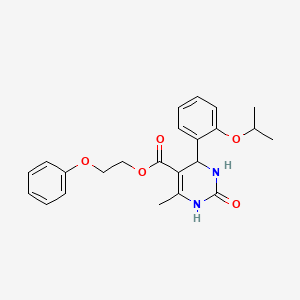
![1-(hydroxymethyl)-17-(4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4974643.png)
![4-allyl-1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B4974658.png)
![3-methyl-5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4974661.png)
![N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4974668.png)

![{4-benzyl-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-4-piperidinyl}methanol](/img/structure/B4974681.png)
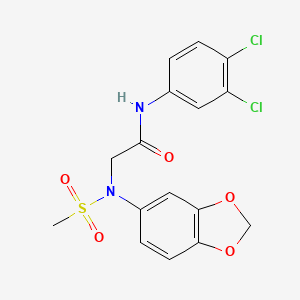
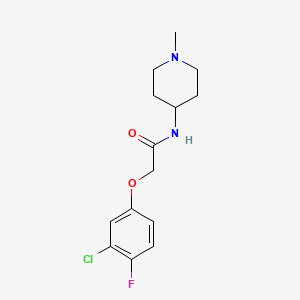
![N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide](/img/structure/B4974708.png)